2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-8-13(17)16(11-4-5-11)9-10-2-1-3-12-14(10)19-7-6-18-12/h1-3,11H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSZRHJJWIAVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C3C(=CC=C2)OCCO3)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxin Methylamine Synthesis
The 2,3-dihydro-1,4-benzodioxin-2-ylmethyl group is typically derived from 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (CAS 4442-53-9), a commercially available precursor.
Step 1: Acid Chloride Formation
The carboxylic acid is activated using thionyl chloride (SOCl₂) under reflux conditions:
Step 2: Reductive Amination
The acid chloride is subjected to reductive amination with cyclopropylamine using sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF):
Step 3: Reduction to Amine
The carboxamide is reduced to the corresponding amine using lithium aluminum hydride (LiAlH₄) :
Synthesis of Intermediate B: 2-Chloroacetyl Chloride
2-Chloroacetyl chloride is commercially available but can be synthesized via chlorination of acetyl chloride using phosphorus pentachloride (PCl₅) :
Amide Bond Formation: Final Coupling Step
The coupling of Intermediate A and Intermediate B is achieved under Schotten-Baumann conditions:
Classical Alkylation Approach
Reagents :
-
Intermediate A : 1.0 equiv
-
2-Chloroacetyl chloride : 1.2 equiv
-
Triethylamine (TEA) : 2.0 equiv (base)
-
Dichloromethane (DCM) : Solvent
Procedure :
-
Dissolve Intermediate A in anhydrous DCM.
-
Add TEA dropwise at 0°C.
-
Introduce 2-chloroacetyl chloride slowly to avoid exothermic side reactions.
-
Stir at room temperature for 6h.
Workup :
-
Wash with 5% HCl (removes excess TEA).
-
Extract with saturated NaHCO₃ (neutralizes unreacted acid chloride).
-
Dry over MgSO₄ and concentrate in vacuo.
Modern Coupling Agents
For higher selectivity, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed:
Reagents :
-
Intermediate A : 1.0 equiv
-
2-Chloroacetic acid : 1.1 equiv
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HATU : 1.1 equiv
-
DIPEA : 3.0 equiv
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DMF : Solvent
Procedure :
-
Activate 2-chloroacetic acid with HATU and DIPEA in DMF (15min, RT).
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Add Intermediate A and stir for 12h at 40°C.
Optimization and Challenges
Side Reactions
Purification
-
Column Chromatography : Silica gel (hexane/ethyl acetate 7:3) removes unreacted starting materials.
-
Recrystallization : Ethanol/water (1:1) yields crystalline product (purity >99% by HPLC).
Analytical Characterization
-
¹H NMR (500 MHz, CDCl₃): δ 4.29–4.40 (m, 4H, benzodioxin OCH₂), 3.85 (s, 2H, CH₂Cl), 2.90–3.10 (m, 1H, cyclopropyl CH), 1.10–1.30 (m, 4H, cyclopropyl CH₂).
Industrial-Scale Production
Amber MolTech LLC (China) reports a pilot-scale process with the following parameters:
| Parameter | Value |
|---|---|
| Batch Size | 50 kg |
| Reaction Time | 8h |
| Yield | 78% |
| Purity | 99.2% |
Cost efficiency is achieved by recycling DCM and optimizing stoichiometry .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Thiazolidinone Derivatives (Molecules 2015)
Compounds 9l , 9m , and 9n from Molecules (2015) share the 2,3-dihydro-benzo[1,4]dioxin moiety but differ in core structure and substituents:
- 9l : Contains a 1,3-benzodioxol-5-ylmethylene group.
- 9m : Features a 2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene substituent.
- 9n : Includes a 4-hydroxy-3-methoxybenzylidene group.
Key Differences :
- The target compound lacks the thiazolidinone core present in these analogs.
- Substituents on the nitrogen (cyclopropyl vs. butyl chains in 9l–9n ) influence steric and electronic properties .
Chloroacetamide Herbicides (Pesticide Glossary, 2001)
Chloroacetamides like alachlor and pretilachlor share the chloroacetamide backbone but differ in nitrogen substituents:
- Alachlor : N-(2,6-Diethylphenyl)-N-(methoxymethyl).
- Pretilachlor : N-(2,6-Diethylphenyl)-N-(2-propoxyethyl).
Key Differences :
- The target compound’s cyclopropyl and benzodioxin groups contrast with the aryl and alkoxyalkyl substituents in herbicides, suggesting divergent bioactivity (e.g., kinase inhibition vs. herbicidal action) .
Benzoxazine Derivatives (European Patent, 2017)
A patent describes 2,3-dihydro-benzo[1,4]oxazine derivatives as PI3K inhibitors. While structurally distinct (oxazine vs. dioxin), the benzodioxin moiety in the target compound may confer similar solubility or binding properties .
Physicochemical Properties
| Compound | Melting Point (°C) | Molecular Formula | Notable Features |
|---|---|---|---|
| 9l | 172–233 (dec.) | C₂₄H₂₃N₃O₄S₂ | Benzodioxol substituent |
| 9m | 170–243 (dec.) | C₂₅H₂₅N₃O₅S₂ | Benzodioxin substituent |
| 9n | 202–204 | C₂₄H₂₇N₃O₅S₂ | Methoxy-hydroxybenzylidene group |
| Alachlor | Not reported | C₁₄H₂₀ClNO₂ | Herbicidal activity |
Data Tables
Table 1: Comparison of Thiazolidinone Analogs (Molecules 2015)
| Compound | Substituent | Melting Point (°C) | Reaction Time | Yield |
|---|---|---|---|---|
| 9l | 1,3-Benzodioxol-5-ylmethylene | 172–233 (dec.) | 15 + 15 min | Not reported |
| 9m | 2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylene | 170–243 (dec.) | 15 + 15 min | Not reported |
| 9n | 4-Hydroxy-3-methoxybenzylidene | 202–204 | 30 + 30 min | Not reported |
Table 2: Chloroacetamide Herbicides (Pesticide Glossary)
| Compound | Substituents on Nitrogen | Use |
|---|---|---|
| Alachlor | 2,6-Diethylphenyl, methoxymethyl | Pre-emergent herbicide |
| Pretilachlor | 2,6-Diethylphenyl, 2-propoxyethyl | Rice field herbicide |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide?
The synthesis typically involves sequential alkylation and amidation steps. A cyclopropylamine group is introduced via nucleophilic substitution, followed by coupling with a chloroacetamide moiety. Key intermediates, such as 2,3-dihydro-benzo[1,4]dioxin derivatives, are synthesized using Friedel-Crafts alkylation or Mitsunobu reactions to stabilize the heterocyclic core. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid hydrolysis of the chloroacetamide group . Purification often employs column chromatography with gradients of ethyl acetate/hexane to isolate the target compound.
Q. Which spectroscopic techniques are used to characterize this compound, and what key structural features do they confirm?
- IR Spectroscopy : Confirms the presence of C=O (amide I band at ~1650–1680 cm⁻¹) and C-Cl (stretch at ~650–750 cm⁻¹) .
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion) .
Advanced Research Questions
Q. How do conformational variations in the crystal structure affect the compound’s reactivity and biological interactions?
X-ray crystallography reveals three distinct molecular conformers in the asymmetric unit, with dihedral angles between the dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°. These variations influence hydrogen-bonding patterns (N–H⋯O interactions forming R₂²(10) dimers), which may modulate solubility and target binding. Steric repulsion between the amide group and aromatic rings forces rotational flexibility, potentially impacting pharmacophore alignment .
Q. What strategies optimize reaction yields and minimize by-products during synthesis?
- Controlled Reaction Environments : Use of low temperatures (e.g., 273 K) and anhydrous solvents (e.g., dichloromethane) prevents side reactions like hydrolysis .
- Catalytic Systems : Triethylamine or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhances coupling efficiency in amide bond formation .
- By-Product Analysis : HPLC or TLC monitors intermediates, while recrystallization (e.g., from methylene chloride) removes impurities .
Q. What mechanistic insights explain the compound’s biological activity, particularly its interaction with enzyme targets?
The chloroacetamide moiety acts as an electrophile, covalently binding to nucleophilic residues (e.g., cysteine thiols) in enzymes like kinases. The dihydro-benzo[1,4]dioxin group facilitates π-π stacking with aromatic pockets in active sites, enhancing binding affinity. Computational studies (e.g., molecular docking) suggest the cyclopropyl ring induces steric constraints, potentially stabilizing transition states in enzyme inhibition .
Q. How do structural modifications to the cyclopropyl or dihydro-benzo[1,4]dioxin groups alter bioactivity?
- Cyclopropyl Replacement : Substitution with bulkier groups (e.g., tert-butyl) reduces metabolic clearance but may decrease solubility.
- Dihydro-benzo[1,4]dioxin Modifications : Electron-withdrawing substituents (e.g., -Cl) enhance electrophilicity, while electron-donating groups (e.g., -OCH₃) improve membrane permeability. Structure-activity relationship (SAR) studies using analogues with varied substituents are critical .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
Cross-validate findings using orthogonal techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
